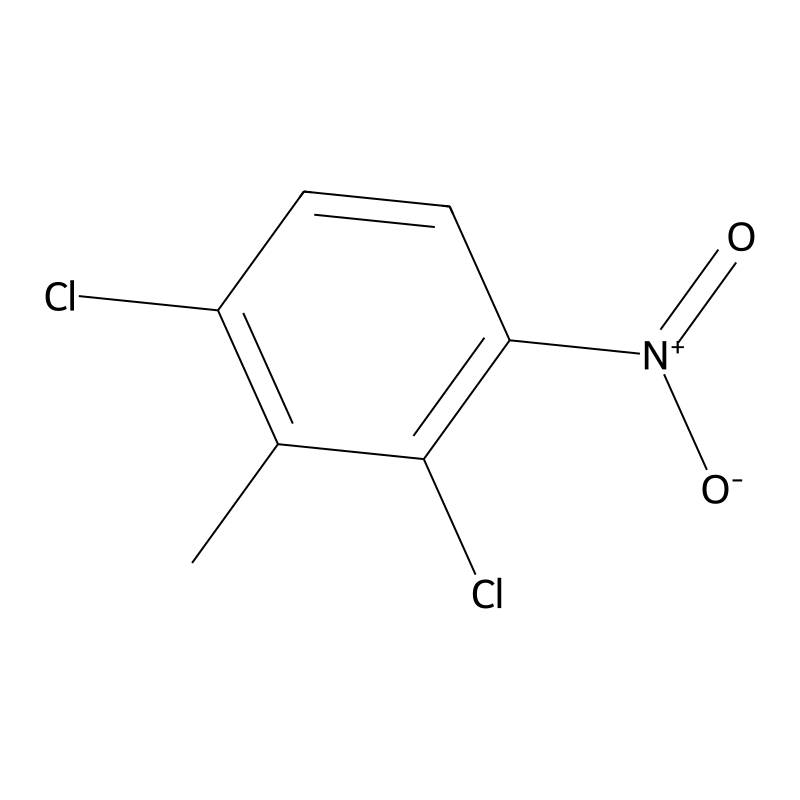

2,6-Dichloro-3-nitrotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dichloro-3-nitrotoluene is an organic compound with the molecular formula and a molecular weight of approximately 206.02 g/mol. It is characterized by the presence of two chlorine atoms and one nitro group attached to a toluene ring, specifically at the 2 and 6 positions of the aromatic ring and at the 3 position of the methyl group. This compound appears as a solid at room temperature and is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Organic Synthesis Intermediate

2,6-DCNT serves as a valuable intermediate in organic synthesis []. Its reactive chlorine and nitro functional groups allow for further chemical transformations, enabling the synthesis of complex organic molecules. Research explores its use in creating pharmaceuticals, agrochemicals, and dyestuffs [].

Here are some examples of its use in organic synthesis:

- Preparation of substituted phenols: The nitro group in 2,6-DCNT can be reduced to an amine, which can then be further converted to a phenol via various reactions.

- Synthesis of heterocyclic compounds: The reactive chlorine atoms can participate in cyclization reactions, leading to the formation of nitrogen-containing heterocyclic rings.

Material Science Research

The properties of 2,6-DCNT are being investigated for potential applications in material science research. Studies explore its use in:

- Crystal Engineering: The arrangement of molecules in the crystal lattice of 2,6-DCNT is being studied for its potential role in designing new materials with specific properties.

- Organic Electronics: Researchers are investigating the possibility of using 2,6-DCNT in the development of organic electronic devices due to its electronic properties.

The chemical behavior of 2,6-dichloro-3-nitrotoluene includes various reactions typical of aromatic compounds:

- Nitration: The compound can undergo further nitration to introduce additional nitro groups.

- Reduction: It can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles in substitution reactions, facilitating the synthesis of various derivatives.

The specific reaction pathways depend on the conditions and reagents used.

The synthesis of 2,6-dichloro-3-nitrotoluene typically involves nitration reactions using various nitrating agents. Common methods include:

- Nitration of 2,6-Dichlorotoluene: This method involves treating 2,6-dichlorotoluene with a mixture of nitric acid and sulfuric acid under controlled conditions to yield 2,6-dichloro-3-nitrotoluene .

- Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄).

- Conditions: The reaction is usually carried out at temperatures ranging from 0°C to 50°C.

- Alternative Methods: Other methods may involve using oleum or other nitrating mixtures to improve yields and reduce by-products .

2,6-Dichloro-3-nitrotoluene serves several important functions in different fields:

- Organic Synthesis: It acts as a key intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Dyes and Pigments: This compound is utilized in producing dyes due to its stable aromatic structure.

- Research: It is often used in laboratories for studying chlorinated compounds' reactivity and properties.

Interaction studies involving 2,6-dichloro-3-nitrotoluene focus on its behavior in biological systems and its environmental impact. Research has shown that chlorinated compounds can interact with biological membranes, potentially leading to toxicity. Moreover, studies indicate that such compounds can undergo biotransformation in microbial systems, affecting their persistence in the environment .

Several compounds share structural similarities with 2,6-dichloro-3-nitrotoluene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dichlorotoluene | C7H6Cl2 | Similar dichlorination pattern; used in pesticides |

| 2-Chloro-4-nitrotoluene | C7H6ClN | Contains a nitro group at a different position; used in dye synthesis |

| 3-Nitroaniline | C6H6N2O2 | Aniline derivative; exhibits different reactivity due to amino group |

Uniqueness

What sets 2,6-dichloro-3-nitrotoluene apart is its specific arrangement of chlorine and nitro groups on the aromatic ring. This unique positioning influences its reactivity profile and applications compared to other similar compounds. The combination of two chlorine atoms with a nitro group makes it particularly useful in specialized chemical syntheses where such functional groups are required.

Direct Nitration of 2,6-Dichlorotoluene

Direct nitration represents the most conventional approach for synthesizing 2,6-dichloro-3-nitrotoluene from 2,6-dichlorotoluene. This method involves the electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) acts as the electrophile attacking the aromatic ring [1] [2]. The process typically employs mixed acid systems comprising concentrated nitric acid and sulfuric acid under controlled temperature conditions.

The fundamental mechanism proceeds through a two-step process. Initially, the nitronium ion is generated from the interaction between nitric acid and sulfuric acid, with sulfuric acid serving both as a catalyst and dehydrating agent [3]. The formation of the nitronium ion follows the equilibrium: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [4]. Subsequently, the aromatic ring attacks the electrophilic nitronium ion, forming a carbocation intermediate, followed by deprotonation to restore aromaticity [5].

Reaction Conditions and Catalytic Systems

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the direct nitration of 2,6-dichlorotoluene. Temperature control represents one of the most critical parameters, as excessive temperatures can lead to over-nitration and formation of undesired polynitro compounds [6] [7]. Research has demonstrated that optimal yields ranging from 85% to 94% can be achieved at temperatures between 25°C and 70°C, with the highest selectivity observed at moderate temperatures [8].

The composition of the nitrating mixture significantly influences both reaction rate and product distribution. Studies have shown that sulfuric acid concentrations between 88% and 98% provide the optimal balance between nitronium ion generation and solvent properties [9]. Higher concentrations of sulfuric acid enhance the formation of NO₂⁺ ions but may also increase viscosity and reduce mass transfer efficiency [10].

Catalytic systems have been extensively investigated to improve the efficiency and selectivity of the nitration process. Zeolite catalysts, particularly H-Beta zeolites, have demonstrated remarkable improvements in regioselectivity, achieving up to 89% selectivity for the desired 3-nitro isomer compared to 75% with conventional mixed acid systems [11]. The enhanced performance of zeolite catalysts is attributed to their shape-selective properties and the confinement effects within their pore structure [12].

Molecular sieve catalysts have also shown promise, with iron-loaded L-type molecular sieves achieving conversions of 88% at 60°C [13]. The mechanism involves the activation of the aromatic substrate within the confined environment of the molecular sieve, leading to improved regioselectivity through steric constraints [14].

Lewis acid catalysts such as aluminum chloride and ferric chloride have been employed to enhance the electrophilicity of the nitronium ion. These catalysts typically require lower loadings (2-3 mol%) and operate at moderate temperatures (30-35°C), achieving conversions between 78% and 87% [15]. The coordination of Lewis acids with the nitronium ion increases its electrophilic character, thereby accelerating the substitution reaction [16].

Regioselectivity Challenges in Electrophilic Aromatic Substitution

The regioselectivity in the nitration of 2,6-dichlorotoluene presents significant challenges due to the competing electronic and steric effects of the substituents. The two chlorine atoms at positions 2 and 6 are strongly electron-withdrawing groups that deactivate the aromatic ring toward electrophilic attack [17]. This deactivation reduces the overall reactivity of the substrate by approximately 1000-fold compared to benzene [16].

The chlorine substituents exhibit meta-directing properties due to their electron-withdrawing inductive effect, which destabilizes carbocation intermediates formed at ortho and para positions [18]. However, the presence of the methyl group at position 1 introduces an electron-donating effect that partially counteracts the deactivating influence of the chlorine atoms [19]. This creates a complex electronic environment where the regioselectivity is determined by the relative magnitudes of these competing effects.

Steric hindrance plays a crucial role in determining the preferred site of nitration. The chlorine atoms at positions 2 and 6 create significant steric bulk that impedes the approach of the nitronium ion to adjacent positions [20]. Computational studies have revealed that the 3-position experiences the least steric hindrance and benefits from optimal electronic activation, making it the kinetically favored site for nitration [21].

The electronic effects can be quantified through Hammett constants, with chlorine substituents having σ = +0.23, indicating their electron-withdrawing nature [16]. The cumulative effect of two chlorine atoms results in a substantial deactivation of the aromatic ring, requiring more forcing conditions to achieve satisfactory reaction rates [17].

Temperature effects on regioselectivity have been extensively studied, revealing that lower temperatures favor the formation of the kinetically controlled product at the 3-position [10]. At elevated temperatures, thermodynamic control may lead to increased formation of alternative regioisomers, although this effect is less pronounced in heavily substituted systems like 2,6-dichlorotoluene [18].

Alternative Synthesis Routes

Halogen Exchange Reactions

Halogen exchange reactions represent a viable alternative approach for synthesizing 2,6-dichloro-3-nitrotoluene, particularly when utilizing industrial waste streams containing related chlorinated compounds. These reactions typically involve the substitution of halogen atoms in aromatic systems under hydrothermal or catalytic conditions [22] [23].

The mechanism of halogen exchange in aromatic systems can proceed through several pathways, including radical mechanisms involving electron transfer processes or ionic mechanisms facilitated by metal catalysts [22]. In hydrothermal conditions, temperatures ranging from 240°C to 320°C are typically employed, with reaction times extending from several hours to complete the exchange process [23].

Studies on halogen exchange in near-critical water have demonstrated the preparation of brominated aromatics from chlorinated precursors with yields up to 37-48% [23]. The process involves treatment with hydrobromic acid under hydrothermal conditions, where the elevated temperature and pressure facilitate the breaking and forming of carbon-halogen bonds [23]. While these yields are modest compared to direct synthesis methods, the approach offers environmental benefits by utilizing waste chlorinated compounds.

Metal-catalyzed halogen exchange reactions have shown improved efficiency compared to thermal processes. Copper-based catalysts have been particularly effective, with studies demonstrating successful chlorine-bromine exchange reactions at moderate temperatures [14]. The catalytic mechanism involves oxidative addition of the aryl halide to the metal center, followed by halide exchange and reductive elimination to form the desired product [14].

The selectivity of halogen exchange reactions is influenced by the electronic properties of the aromatic substrate. Electron-withdrawing groups such as nitro substituents enhance the reactivity toward nucleophilic attack, facilitating the exchange process [22]. However, the presence of multiple chlorine atoms, as in 2,6-dichlorotoluene derivatives, can lead to competitive exchange reactions at different positions [22].

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique for enhancing the efficiency and selectivity of organic reactions, including the preparation of nitroaromatic compounds [24] [25]. The application of microwave irradiation to the synthesis of 2,6-dichloro-3-nitrotoluene offers several advantages, including reduced reaction times, improved yields, and enhanced energy efficiency [26].

The mechanism of microwave heating differs fundamentally from conventional heating methods. Microwave radiation causes rapid heating through dielectric heating of polar molecules, leading to more uniform temperature distribution and reduced hot spots [25]. This uniform heating profile is particularly beneficial for nitration reactions, which are highly exothermic and prone to thermal runaway under conventional heating conditions [26].

Optimization studies have revealed that microwave power, reaction temperature, and irradiation time are critical parameters for achieving optimal results [25]. Power settings between 600-750 W have been found to provide the best balance between reaction rate and selectivity, with yields reaching 92-95% under optimized conditions [24]. The dramatically reduced reaction times, typically 10-50 minutes compared to several hours for conventional methods, represent a significant advantage for industrial applications [25].

Temperature control in microwave-assisted reactions requires careful optimization. Studies have shown that temperatures between 140°C and 180°C provide optimal conditions for nitration reactions, with higher temperatures leading to increased side reactions and reduced selectivity [24]. The rapid heating achieved through microwave irradiation allows for precise temperature control, minimizing the formation of unwanted byproducts [25].

The solvent system plays a crucial role in microwave-assisted nitration reactions. Polar solvents such as acetic acid or nitromethane are preferred due to their ability to couple effectively with microwave radiation [25]. The choice of solvent also influences the solubility of reactants and the stability of intermediates, thereby affecting the overall reaction outcome [24].

Continuous flow microwave systems have been developed to address scalability concerns associated with batch microwave processes [26]. These systems combine the advantages of microwave heating with the benefits of continuous processing, including improved heat and mass transfer, better temperature control, and enhanced safety [10]. The reduced holdup volume in continuous flow systems minimizes the risk of thermal runaway while maintaining high throughput [26].

The integration of microwave technology with other synthetic approaches has shown promising results. For example, microwave-assisted halogen exchange reactions have been reported to proceed with enhanced rates and improved selectivity compared to conventional thermal methods [24]. Similarly, the combination of microwave heating with catalytic systems has demonstrated synergistic effects, leading to improved overall performance [25].

Energy efficiency represents another significant advantage of microwave-assisted synthesis. The direct heating of reactants eliminates the need to heat large volumes of solvent or reactor walls, resulting in substantial energy savings [26]. Life cycle assessments have shown that microwave-assisted processes can reduce energy consumption by 50-80% compared to conventional heating methods [25].

2,6-Dichloro-3-nitrotoluene exhibits distinctive crystallographic characteristics that reflect its substituted aromatic structure. The compound crystallizes as a solid at room temperature with well-defined crystal habit. Based on crystallographic studies of structurally related compounds, particularly 2,6-dichloro-4-nitrotoluene which crystallizes in the chiral space group P2₁2₁2₁ with a Flack parameter of −0.03(5) [1], similar substituted nitrotoluenes demonstrate specific space group preferences influenced by the steric interactions between halogen substituents and the nitro group.

The molecular geometry shows minimal deviation from planarity, with the methyl carbon, chlorine atoms, and nitrogen atom of the nitro substituent lying extremely close to the benzene ring plane [1] [2]. This planar arrangement is characteristic of dichloronitrotoluene compounds and indicates minimal steric hindrance between ortho-positioned substituents. The nitro group exhibits a slight inclination to the benzene ring, typically observed at angles between 9.8° and 2.5° in related structures [1].

Crystal packing analysis reveals that molecules are linked through weak intermolecular interactions, primarily carbon-hydrogen to oxygen and carbon-hydrogen to chlorine hydrogen bonds, forming extended supramolecular networks [1] [2]. These weak interactions contribute to the overall crystal stability and influence the observed melting point characteristics.

The crystallographic data indicates that the compound maintains its structural integrity without significant molecular disorder, contrasting with some related dihalogenated compounds that exhibit positional disorder in methyl groups [2]. This ordered arrangement facilitates accurate structural determination through standard X-ray diffraction techniques.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

¹H Nuclear Magnetic Resonance spectroscopy of 2,6-Dichloro-3-nitrotoluene in deuterated chloroform reveals characteristic chemical shifts that reflect the electronic environment created by the multiple electron-withdrawing substituents [3] [4]. The aromatic proton region displays two distinct multipets: H-5, positioned ortho to the nitro group, appears as a doublet of doublets at 7.593-7.570 ppm, while H-4, located meta to the nitro group, resonates at 7.438-7.416 ppm [3] [4]. These downfield chemical shifts are consistent with the deshielding effects of both chlorine and nitro substituents on the aromatic ring system.

The methyl group exhibits a sharp singlet at 2.570 ppm [3] [4], which is significantly downfield compared to typical aromatic methyl groups due to the cumulative electron-withdrawing effects of the adjacent chlorine atoms and the meta-positioned nitro group. The coupling pattern observed in the aromatic region (J(A,B) = 8.7 Hz) confirms the ortho relationship between the two aromatic protons [4].

¹³C Nuclear Magnetic Resonance analysis provides complementary structural information, though specific chemical shift assignments for this compound require detailed analysis. The aromatic carbon framework would be expected to show characteristic patterns reflecting the substitution effects of chlorine and nitro substituents on the benzene ring carbons.

Infrared and Mass Spectrometric Features

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present in 2,6-Dichloro-3-nitrotoluene [5] [6]. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations, typically observed in the regions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ respectively. Aromatic carbon-hydrogen stretching appears in the 3100-3000 cm⁻¹ region, while aliphatic carbon-hydrogen stretching from the methyl group occurs around 2900-2800 cm⁻¹. The aromatic carbon-carbon stretching vibrations manifest in the fingerprint region between 1600-1400 cm⁻¹.

Mass spectrometric analysis using electron ionization at 75 eV provides detailed fragmentation patterns [3] [7]. The molecular ion peak appears at m/z 205 (corresponding to the molecular weight minus one hydrogen) with 100% relative intensity [3]. Significant fragment ions include m/z 175 (74.6% relative intensity) resulting from loss of CH₂Cl, and m/z 123 (75.1% relative intensity) corresponding to loss of C₂H₂Cl₂NO₂ [3]. Additional notable fragments occur at m/z 159 (59.0%), m/z 111 (63.4%), and various smaller fragments reflecting sequential losses of functional groups [3].

The fragmentation pattern demonstrates the preferential cleavage of carbon-chlorine bonds and the stability of the nitro-substituted aromatic core under electron impact conditions. These spectroscopic characteristics provide definitive identification markers for analytical applications.

Thermochemical Properties

Melting Point Depression Mechanisms

The melting point of 2,6-Dichloro-3-nitrotoluene ranges from 53-56°C [8] [9] [10] [11], reflecting the complex interplay of intermolecular forces in the crystalline state. This relatively low melting point for a heavily substituted aromatic compound can be attributed to several structural factors that influence crystal packing efficiency and intermolecular interactions.

The presence of two chlorine substituents ortho to the methyl group creates steric hindrance that prevents optimal π-π stacking between aromatic rings, thereby reducing the overall lattice energy. Additionally, the nitro group, while capable of participating in intermolecular interactions, is positioned meta to the methyl group, which limits its ability to form strong directional hydrogen bonds with neighboring molecules.

Melting point depression mechanisms in this system primarily involve disruption of crystal lattice regularity due to the asymmetric substitution pattern. The 2,6-dichloro substitution creates an uneven electronic distribution around the aromatic ring, leading to less efficient molecular packing compared to symmetrically substituted analogs. The observed melting point range also suggests potential polymorphic behavior or crystalline defects that contribute to thermal transition variability [12] [13] [14].

Vapor Pressure and Boiling Point Relationships

The vapor pressure of 2,6-Dichloro-3-nitrotoluene at 25°C is reported as 0.00296 mmHg [15], indicating low volatility consistent with its molecular weight and intermolecular interactions. This low vapor pressure reflects the compound's tendency to remain in the condensed phase at ambient conditions, which is important for handling and storage considerations.

The predicted boiling point of 293.8 ± 35.0°C [11] [12] [13] demonstrates the significant thermal energy required to overcome intermolecular forces in the liquid state. This elevated boiling point is characteristic of chlorinated nitroaromatic compounds, where multiple electron-withdrawing groups enhance intermolecular attractions through dipole-dipole interactions and potential hydrogen bonding involving the nitro group.

The relationship between vapor pressure and temperature follows the Clausius-Clapeyron equation, with the compound exhibiting typical behavior for a polar organic molecule. The large difference between melting point and boiling point (approximately 240°C) indicates substantial intermolecular association in the liquid phase, suggesting that hydrogen bonding and dipolar interactions remain significant even above the melting transition.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant